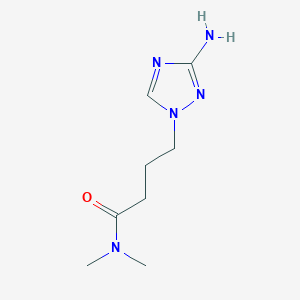
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring with amino and dihydroxy functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative.
Functional Group Introduction: Amino and dihydroxy groups are introduced through a series of reactions, including amination and hydroxylation.
Acetylation: The compound is then acetylated to form the acetate ester.
Hydrochloride Formation: Finally, the acetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dihydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride .
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride .
- (1R,2R,3R,5R)-1,2,5-triethyl-3-methylcyclohexane .
Uniqueness
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16ClNO4 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
[(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl] acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4(10)13-7-3-5(9)2-6(11)8(7)12;/h5-8,11-12H,2-3,9H2,1H3;1H/t5-,6-,7-,8-;/m1./s1 |
Clé InChI |
TYNKHEMGVDFCKP-XNJRRJNCSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H](C[C@H]([C@H]1O)O)N.Cl |
SMILES canonique |
CC(=O)OC1CC(CC(C1O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)


![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)

![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)


